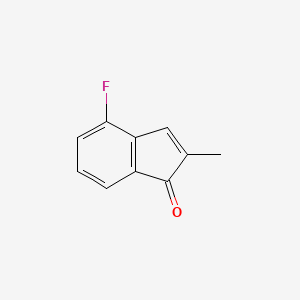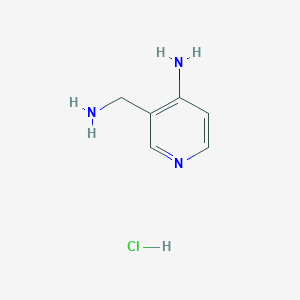
3-(Aminomethyl)pyridin-4-amine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-氨基-3-(氨基甲基)吡啶盐酸盐是一种化学化合物,分子式为C6H10ClN3。它是吡啶的衍生物,吡啶是一种基本的杂环有机化合物。由于其独特的结构和性质,这种化合物经常被用于各种化学和制药应用中。
准备方法
合成路线和反应条件
4-氨基-3-(氨基甲基)吡啶盐酸盐的合成通常涉及4-氯吡啶与甲醛和氨的反应。反应在受控条件下进行,以确保形成所需产物。然后通过用盐酸处理游离碱形成盐酸盐。
工业生产方法
在工业环境中,4-氨基-3-(氨基甲基)吡啶盐酸盐的生产可能涉及使用类似起始原料的大规模反应。该过程针对产率和纯度进行了优化,通常涉及多个纯化步骤,例如重结晶和色谱法。
化学反应分析
反应类型
4-氨基-3-(氨基甲基)吡啶盐酸盐经历各种化学反应,包括:
氧化: 该化合物可以被氧化形成相应的N-氧化物。
还原: 还原反应可以将其转化为不同的胺衍生物。
取代: 它可以发生亲核取代反应,特别是在吡啶环上。
常用试剂和条件
氧化: 常见的氧化剂包括过氧化氢和过酸。
还原: 使用锂铝氢化物或硼氢化钠等还原剂。
取代: 在碱性或酸性条件下使用卤代烷或酰氯等试剂。
主要产品
从这些反应中形成的主要产品包括各种取代的吡啶、胺和N-氧化物,具体取决于所用反应条件和试剂。
科学研究应用
4-氨基-3-(氨基甲基)吡啶盐酸盐在科学研究中具有广泛的应用:
化学: 它被用作合成更复杂有机分子的中间体。
生物学: 研究该化合物潜在的生物活性,包括抗菌和抗癌特性。
医药: 它用作开发药物的结构单元。
工业: 该化合物用于生产各种化学品和材料,包括聚合物和染料。
作用机制
4-氨基-3-(氨基甲基)吡啶盐酸盐的作用机制涉及它与特定分子靶标的相互作用。它可以与酶或受体结合,改变其活性并导致各种生物效应。确切的途径和靶标取决于该化合物使用时的具体应用和环境。
相似化合物的比较
类似化合物
3-氨基吡啶: 没有氨基甲基的简单类似物。
4-氨基吡啶: 另一种类似物,氨基在吡啶环上的不同位置。
吡啶鎓盐: 结构相关的化合物,具有不同的应用。
独特性
4-氨基-3-(氨基甲基)吡啶盐酸盐因其特定的取代模式而独一无二,该模式赋予其独特的化学和生物特性。这使其在各种研究和工业应用中具有价值,使其有别于其他类似化合物。
属性
分子式 |
C6H10ClN3 |
|---|---|
分子量 |
159.62 g/mol |
IUPAC 名称 |
3-(aminomethyl)pyridin-4-amine;hydrochloride |
InChI |
InChI=1S/C6H9N3.ClH/c7-3-5-4-9-2-1-6(5)8;/h1-2,4H,3,7H2,(H2,8,9);1H |
InChI 键 |
GGRMRTMWLLZHIN-UHFFFAOYSA-N |
规范 SMILES |
C1=CN=CC(=C1N)CN.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,3-Dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B11921512.png)

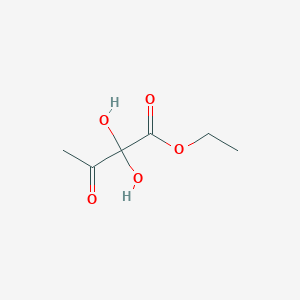
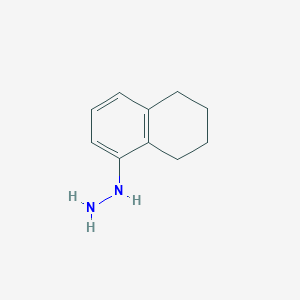

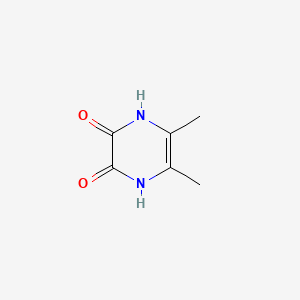

![(7R,8aR)-Octahydropyrrolo[1,2-a]piperazin-7-ol](/img/structure/B11921555.png)
![1-Methyl-1H-imidazo[4,5-b]pyridin-5-amine](/img/structure/B11921564.png)

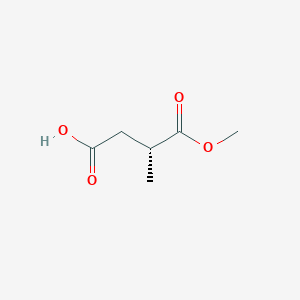
![Pyrrolo[1,2-a]pyrazin-1(2H)-one hydrate](/img/structure/B11921573.png)
![5-amino-3H-pyrazolo[4,3-d]pyrimidin-7(4H)-one](/img/structure/B11921579.png)
